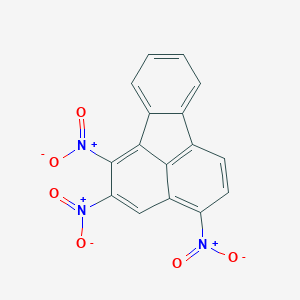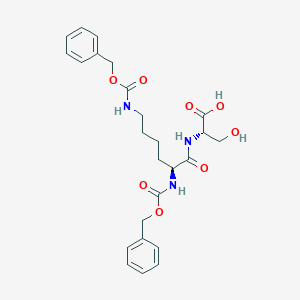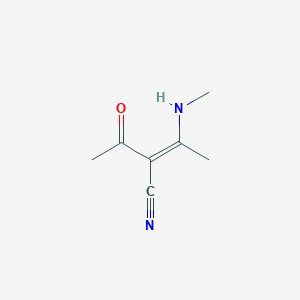
(Z)-2-Acetyl-3-(methylamino)but-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Acetyl-3-(methylamino)but-2-enenitrile, commonly known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It has gained popularity in the research community due to its potent binding affinity to the cannabinoid receptors CB1 and CB2.
Mecanismo De Acción
MMB-FUBINACA exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This leads to the activation of downstream signaling pathways, resulting in the modulation of various physiological processes such as pain sensation, appetite, and mood.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that MMB-FUBINACA has a high binding affinity to CB1 and CB2 receptors, making it a potent agonist of the endocannabinoid system. It has been shown to induce hypothermia, catalepsy, and antinociception in animal models. MMB-FUBINACA has also been reported to cause cardiovascular effects such as tachycardia and hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMB-FUBINACA in lab experiments is its high potency and selectivity towards CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, one limitation is its potential for abuse and toxicity, which requires strict safety protocols and ethical considerations.
Direcciones Futuras
There are several future directions for the study of MMB-FUBINACA. One direction is to investigate its potential as a therapeutic agent for various conditions such as chronic pain, epilepsy, and anxiety. Another direction is to explore its interactions with other neurotransmitter systems and their implications for physiological and behavioral processes. Additionally, further studies are needed to elucidate the long-term effects of MMB-FUBINACA use and its potential for addiction and withdrawal.
In conclusion, MMB-FUBINACA is a synthetic cannabinoid with potent binding affinity to CB1 and CB2 receptors, making it a valuable tool for cannabinoid research. Its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic and toxicological implications of MMB-FUBINACA use.
Métodos De Síntesis
MMB-FUBINACA is synthesized through a multistep process involving the condensation of 2-acetyl-3-methylbutyryl chloride and 4-fluoro-1-naphthaldehyde, followed by the addition of methylamine and the nitrile group. The final product is purified through chromatography techniques and characterized using spectroscopic methods.
Aplicaciones Científicas De Investigación
MMB-FUBINACA has been extensively studied in the field of cannabinoid research due to its high potency and selectivity towards CB1 and CB2 receptors. It has been used in various in vitro and in vivo studies to investigate the physiological and biochemical effects of cannabinoid receptor activation. MMB-FUBINACA has also been used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Propiedades
Número CAS |
108086-95-9 |
|---|---|
Nombre del producto |
(Z)-2-Acetyl-3-(methylamino)but-2-enenitrile |
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
(Z)-2-acetyl-3-(methylamino)but-2-enenitrile |
InChI |
InChI=1S/C7H10N2O/c1-5(9-3)7(4-8)6(2)10/h9H,1-3H3/b7-5- |
Clave InChI |
KGIKMJBYLCEHAA-ALCCZGGFSA-N |
SMILES isomérico |
C/C(=C(\C#N)/C(=O)C)/NC |
SMILES |
CC(=C(C#N)C(=O)C)NC |
SMILES canónico |
CC(=C(C#N)C(=O)C)NC |
Sinónimos |
2-Butenenitrile, 2-acetyl-3-(methylamino)-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)

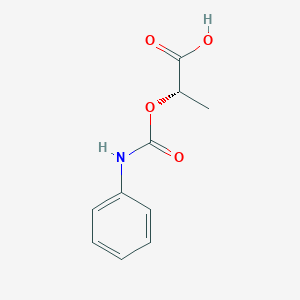
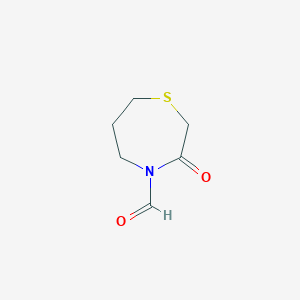
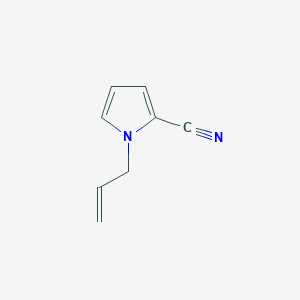

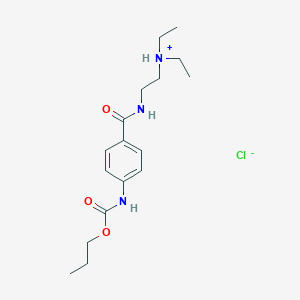
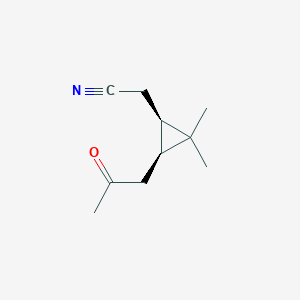
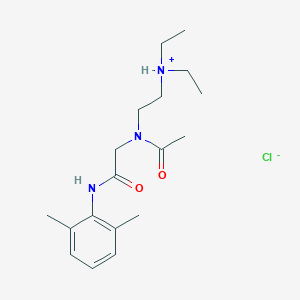


![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)
